2-Allyl-4-methoxyphenol is a synthetic antioxidant belonging to the class of methoxyphenols. It is structurally similar to the natural antioxidants eugenol and isoeugenol but exhibits superior radical scavenging properties. [] This compound is notable for its ability to scavenge both oxygen-centered and carbon-centered radicals, making it a versatile antioxidant in various research applications. [, ]
2-Allyl-4-methoxyphenol is an organic compound with the molecular formula C10H12O2. It is classified as a phenolic compound due to the presence of a hydroxyl group (-OH) attached to a benzene ring. This compound is notable for its applications in various fields, including pharmaceuticals and materials science, particularly as a synthetic antioxidant.
2-Allyl-4-methoxyphenol can be derived from natural sources such as clove oil, where eugenol is a primary component. Eugenol can undergo various chemical transformations to yield 2-allyl-4-methoxyphenol. The compound falls under the category of phenolic compounds, which are characterized by the presence of one or more hydroxyl groups attached to an aromatic hydrocarbon structure.
The synthesis of 2-allyl-4-methoxyphenol is primarily achieved through the Claisen rearrangement process. This method involves the rearrangement of allyl phenyl ethers under specific conditions to produce the desired phenolic compound.
The molecular structure of 2-allyl-4-methoxyphenol features a methoxy group (-OCH3) and an allyl group (-CH2=CH-CH2-) attached to a phenolic ring. The compound's structural formula can be represented as follows:
The compound has a molecular weight of approximately 164.20 g/mol. Its chemical structure can be analyzed using techniques such as nuclear magnetic resonance spectroscopy and infrared spectroscopy, which confirm the presence of functional groups and molecular connectivity.
The primary reaction involving 2-allyl-4-methoxyphenol is its formation via Claisen rearrangement. The reaction mechanism involves the migration of the allyl group from oxygen to carbon upon heating or irradiation, resulting in the formation of the phenolic compound.
The Claisen rearrangement typically requires elevated temperatures or microwave assistance to achieve optimal yields. In studies, yields have been reported at around 70% under specific conditions . The reaction can also be influenced by solvent choice and catalyst presence.
The mechanism by which 2-allyl-4-methoxyphenol exerts its effects primarily relates to its antioxidant properties. The compound scavenges free radicals due to its ability to donate hydrogen atoms from its hydroxyl group, thus stabilizing reactive species and preventing oxidative damage in biological systems.
2-Allyl-4-methoxyphenol is typically a colorless to pale yellow liquid with a characteristic odor reminiscent of cloves. Its boiling point is around 245 °C, and it exhibits moderate solubility in organic solvents.
The compound shows stability under normal conditions but can undergo oxidation when exposed to air or light. Its reactivity profile includes potential interactions with electrophiles due to the nucleophilic nature of the hydroxyl group.
2-Allyl-4-methoxyphenol has several applications in scientific research:
2-Allyl-4-methoxyphenol (eugenol) significantly disrupts antifungal resistance mechanisms in azole-resistant Aspergillus fumigatus (ARAF). Research demonstrates that eugenol exposure (312–500 µg/mL) downregulates key multidrug efflux pump genes. Quantitative PCR analysis reveals a pronounced reduction in MDR1 and MDR4 gene expression, which encode transporters responsible for azole drug extrusion from fungal cells. This suppression occurs concurrently with inhibition of the Major Facilitator Superfamily (MFS) transporter gene mfsC. Crucially, eugenol also targets erg11A (encoding 14α-demethylase), the primary enzyme mutated in azole-resistant strains. By coordinately inhibiting these resistance pathways, eugenol restores fungal susceptibility to conventional antifungals [1].
Table 1: Eugenol-Mediated Gene Suppression in Azole-Resistant A. fumigatus
Target Gene | Function in Resistance | Expression Change | Biological Consequence |
---|---|---|---|
MDR1 | ABC transporter efflux | Significant decrease | Reduced azole extrusion |
MDR4 | Multidrug efflux pump | Significant decrease | Impaired drug clearance |
mfsC | MFS transporter activity | Marked reduction | Increased intracellular drug retention |
erg11A | Target site modification | Downregulated | Restoration of azole binding affinity |
Eugenol exerts transcriptional control over master regulators of fungal biofilm development. Studies show it significantly reduces expression of the regulatory genes MedA and SomA, which govern hyphal growth, conidiation, and adherence to host surfaces. MedA knockout strains exhibit severely impaired biofilm formation, underscoring its critical role. Eugenol-treated ARAF isolates display parallel defects: diminished hyphal adherence and reduced extracellular matrix production. Additionally, eugenol disrupts the hypoxia-responsive transcription factor SrbA, which regulates ergosterol biosynthesis and biofilm maturation under low-oxygen conditions. This multi-targeted approach compromises the fungus's ability to establish complex biofilm architectures [1].
Confocal Laser Scanning Microscopy (CLSM) provides direct visual evidence of eugenol’s disruptive effects on biofilm integrity. Following eugenol treatment (500 µg/mL), ARAF biofilms exhibit near-complete loss of extracellular matrix (ECM) – the protective glycoprotein-polysaccharide shield that confers drug resistance. This degradation correlates with increased penetration of antifungal agents into the biofilm core. Mechanistically, eugenol induces oxidative stress via reactive oxygen species (ROS) generation, particularly in alkaline microenvironments (pH >8.0). ROS trigger lipid peroxidation within the ECM and fungal membranes, destabilizing the biofilm's structural integrity. This dual physical and oxidative damage renders the fungal community vulnerable to host immune responses and antimicrobial agents [1] [2].
Eugenol exhibits clinically relevant synergism with azole antifungals by overcoming intrinsic resistance mechanisms in biofilms. Although specific data on 2-allyl-4-methoxyphenol combined with azoles against ARAF is limited in the provided literature, its structural analog eugenol shows potent synergy. When co-administered with cisplatin (a DNA-crosslinking agent) in cancer models, eugenol enhances intracellular drug accumulation by inhibiting efflux transporters – a mechanism transferable to antifungal therapy. This synergy allows dose-reduction of conventional drugs, minimizing toxicity while enhancing efficacy against resistant fungal biofilms. The compound’s ability to simultaneously inhibit efflux pumps, ECM production, and regulatory gene networks creates a synergistic vulnerability exploitable by combined therapies [1] [3].
Table 2: Synergistic Mechanisms of Eugenol with Antimicrobial Agents
Synergistic Partner | Target Pathway | Mechanism of Synergy | Biological Outcome |
---|---|---|---|
Azole antifungals | Ergosterol biosynthesis | erg11A suppression; reduced target-site mutations | Restoration of azole sensitivity |
Cisplatin (conceptual) | DNA damage | Efflux pump inhibition; increased intracellular accumulation | Enhanced cell death in resistant strains |
Conventional antifungals | Biofilm ECM | ROS-mediated matrix degradation | Improved drug penetration into biofilms |
Chemical Properties of 2-Allyl-4-methoxyphenol (Eugenol)
Property | Value |
---|---|
IUPAC Name | 4-Allyl-2-methoxyphenol |
CAS Registry Number | 97-53-0 |
Molecular Formula | C₁₀H₁₂O₂ |
Molecular Weight | 164.20 g/mol |
Synonyms | Eugenol; 4-Allylguaiacol; 1-Allyl-3-methoxy-4-hydroxybenzene |
Key Functional Groups | Phenolic hydroxyl, Methoxy, Allyl |
Bioactive Properties | Antifungal, Anti-biofilm, Efflux pump inhibitor, Transcriptional modulator |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1